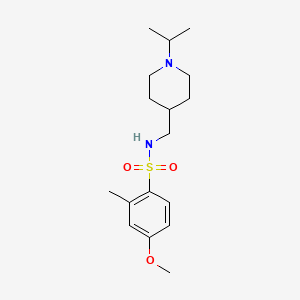
N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of “[(1-isopropylpiperidin-4-yl)methyl]amine”, a related compound, is a specialty area of proteomics research . More detailed information about the synthesis of “N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide” specifically is not available in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Antiviral and Antifungal Properties : Novel chiral and achiral sulfonamides have been synthesized and evaluated for their anti-HIV and antifungal activities. These studies contribute to the ongoing search for effective treatments against HIV and fungal infections (Zareef et al., 2007).
Chemical Properties and Applications
- Fluorescence and Metal Ion Detection : Sulfonamide derivatives have been explored for their ability to form fluorescent complexes with metal ions like Zn(II), indicating potential applications in fluorescence-based sensing technologies (Kimber et al., 2003).
Anticancer Research
- DNA Interaction and Anticancer Activity : Copper(II)-sulfonamide complexes have been studied for their DNA-binding properties, DNA cleavage capabilities, genotoxicity, and anticancer activity, demonstrating the potential of sulfonamides in cancer therapy (González-Álvarez et al., 2013).
Photodynamic Therapy
- Singlet Oxygen Generation for Cancer Treatment : A zinc phthalocyanine derivative substituted with a new sulfonamide group exhibited high singlet oxygen quantum yield, highlighting its potential as a photosensitizer in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
Neurogenesis
- Stimulation of Neural Stem Cell Growth : Derivatives of sulfonamide compounds have shown promising results in promoting neurogenesis by increasing the final cell division in neural stem cells, which could have implications for neurological diseases and injuries (Shin et al., 2015).
Propiedades
IUPAC Name |
4-methoxy-2-methyl-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-13(2)19-9-7-15(8-10-19)12-18-23(20,21)17-6-5-16(22-4)11-14(17)3/h5-6,11,13,15,18H,7-10,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRSXIRFDMBERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isopropylpiperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2416316.png)
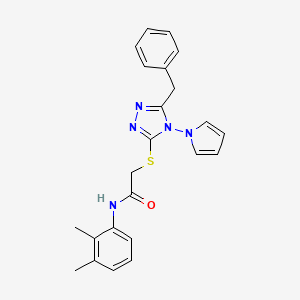
![2-[[2-(2-phenylethenylsulfonylamino)acetyl]amino]acetic Acid](/img/structure/B2416319.png)
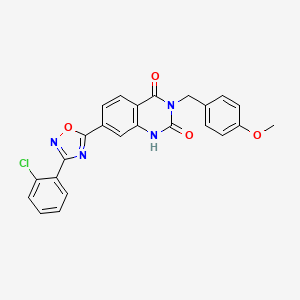

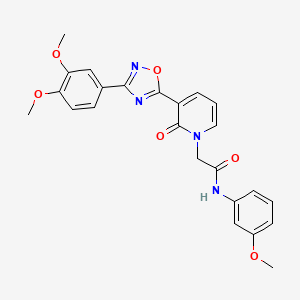


![(3r,5r,7r)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)adamantane-1-carboxamide](/img/structure/B2416331.png)
![8-chloro-1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2416333.png)
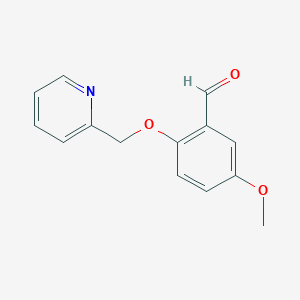
![N-cyclopentyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416336.png)

![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2416338.png)